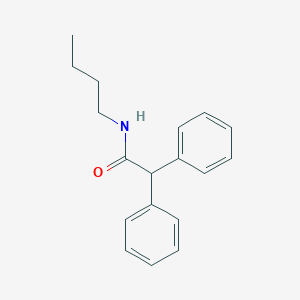
Ethyl 4-hydroxy-7,8-dimethylquinoline-3-carboxylate
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
Ethyl 4-hydroxy-7,8-dimethylquinoline-3-carboxylate is a chemical compound with the molecular formula C14H15NO3 . It is a solid at room temperature and is typically stored in a dry environment .
Molecular Structure Analysis
The molecular structure of Ethyl 4-hydroxy-7,8-dimethylquinoline-3-carboxylate is characterized by a quinoline core, which is a nitrogen-based heterocyclic aromatic compound . It exhibits chemical reactivity similar to the benzene and pyridine ring system as it undergoes nucleophilic and electrophilic substitution reactions .
Chemical Reactions Analysis
Quinoline and its derivatives are known to undergo various chemical reactions. For instance, 4-hydroxy-2-quinolones have been used in the synthesis of related four-membered to seven-membered heterocycles .
科学的研究の応用
Antioxidant Applications
Ethyl 4-hydroxy-7,8-dimethylquinoline-3-carboxylate, due to its structural similarity to known antioxidants such as ethoxyquin, may have potential applications in preserving the quality of various products, particularly in the food industry. Ethoxyquin, for example, is utilized to prevent the oxidation of fats and oils in animal feeds, ensuring the retention of nutritional value and preventing rancidity. This antioxidant property could be extrapolated to ethyl 4-hydroxy-7,8-dimethylquinoline-3-carboxylate, suggesting its use in similar contexts to protect against oxidation (de Koning, 2002).
Medicinal Chemistry and Drug Development
The scaffold of 8-hydroxyquinoline, to which ethyl 4-hydroxy-7,8-dimethylquinoline-3-carboxylate is related, has garnered attention in medicinal chemistry for its diverse biological activities. These activities include potential therapeutic applications in cancer, HIV, and neurodegenerative disorders due to its metal chelation properties. The ability to modify the 8-hydroxyquinoline scaffold has led to the development of a broad spectrum of drug molecules, indicating that ethyl 4-hydroxy-7,8-dimethylquinoline-3-carboxylate could serve as a precursor or lead compound in the synthesis of new drugs targeting a wide array of diseases (Gupta, Luxami, & Paul, 2021).
Analytical and Biochemical Research
In the realm of analytical chemistry, quinoline derivatives are often used as fluorescent markers or probes due to their photophysical properties. The unique chemical structure of ethyl 4-hydroxy-7,8-dimethylquinoline-3-carboxylate may offer advantages in fluorescence-based assays, sensors, and imaging techniques, facilitating the study of biological processes, environmental monitoring, and chemical analysis. This application is supported by the broader use of hydroxyquinoline derivatives in detecting metal ions and their role in studying oxidative stress and antioxidant capacity in biological systems (Munteanu & Apetrei, 2021).
Organic Electronics and Photonics
Quinoline derivatives have also found applications in organic electronics and photonics, including organic light-emitting diodes (OLEDs). The electronic properties of these compounds, such as charge transport and photoluminescence, make them suitable for use in the development of OLED materials. Ethyl 4-hydroxy-7,8-dimethylquinoline-3-carboxylate could potentially be utilized in the design and synthesis of novel organic semiconductors, contributing to advancements in the field of flexible displays, lighting, and photovoltaic devices (Squeo & Pasini, 2020).
Safety And Hazards
The safety information available indicates that Ethyl 4-hydroxy-7,8-dimethylquinoline-3-carboxylate may cause skin irritation (H315) and serious eye irritation (H319) . Precautionary measures include avoiding breathing dust/fume/gas/mist/vapors/spray (P261), wearing protective gloves/protective clothing/eye protection/face protection (P280), and washing hands thoroughly after handling (P264) .
特性
IUPAC Name |
ethyl 7,8-dimethyl-4-oxo-1H-quinoline-3-carboxylate |
Source


|
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C14H15NO3/c1-4-18-14(17)11-7-15-12-9(3)8(2)5-6-10(12)13(11)16/h5-7H,4H2,1-3H3,(H,15,16) |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
OEUFVSIWKSCSMJ-UHFFFAOYSA-N |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCOC(=O)C1=CNC2=C(C1=O)C=CC(=C2C)C |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C14H15NO3 |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID70351571 |
Source


|
| Record name | ethyl 4-hydroxy-7,8-dimethylquinoline-3-carboxylate | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID70351571 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
245.27 g/mol |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
Ethyl 4-hydroxy-7,8-dimethylquinoline-3-carboxylate | |
CAS RN |
53164-33-3 |
Source


|
| Record name | ethyl 4-hydroxy-7,8-dimethylquinoline-3-carboxylate | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID70351571 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。

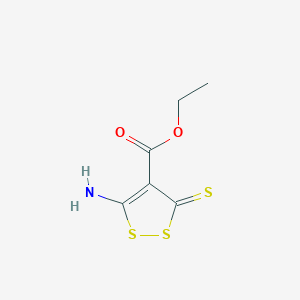
![5-[3-(Trifluoromethyl)phenyl]-2-furaldehyde](/img/structure/B187638.png)
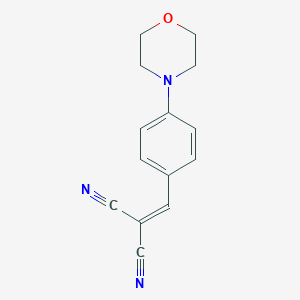
![N-[3-(trifluoromethyl)phenyl]pyrazine-2-carboxamide](/img/structure/B187644.png)
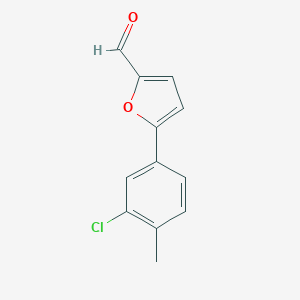
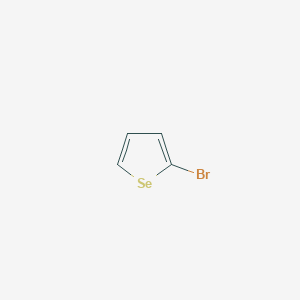
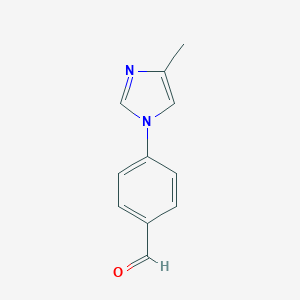
![2-[(3-Chlorobenzyl)oxy]benzoic acid](/img/structure/B187650.png)
![1-(2,2-Dimethyloxireno[2,3-c]chromen-6-yl)ethanone](/img/structure/B187652.png)
![5-Nitro-1,3-dihydrobenzo[c]isothiazole 2,2-dioxide](/img/structure/B187653.png)
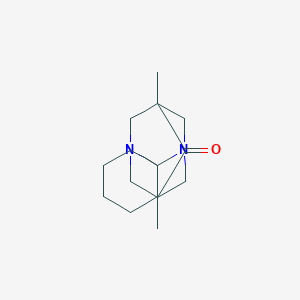

![4-Phenyl-3,4-dihydro-1H-benzo[h]quinolin-2-one](/img/structure/B187660.png)
